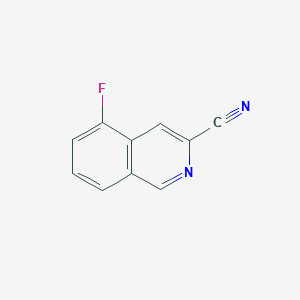
5-Fluoroisoquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoroisoquinoline-3-carbonitrile: is a fluorinated isoquinoline derivative with the molecular formula C10H5FN2 and a molecular weight of 172.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Baltz–Schiemann Reaction: One common method for synthesizing fluorinated isoquinolines, including 5-Fluoroisoquinoline-3-carbonitrile, involves the .
Cyclization of Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoroisoquinoline-3-carbonitrile can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where the fluorine atom can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoquinolines.
Scientific Research Applications
Chemistry: 5-Fluoroisoquinoline-3-carbonitrile is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry .
Biology and Medicine: Fluorinated isoquinolines, including this compound, are studied for their potential biological activities, such as anti-cancer and anti-inflammatory properties .
Industry: This compound is also explored for its applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
The precise mechanism of action for 5-Fluoroisoquinoline-3-carbonitrile is not fully elucidated. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
- 5-Fluoroisoquinoline
- 3-Fluoroisoquinoline
- 4-Fluoroisoquinoline
Comparison: 5-Fluoroisoquinoline-3-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the isoquinoline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to other fluorinated isoquinolines .
Properties
Molecular Formula |
C10H5FN2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
5-fluoroisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10/h1-4,6H |
InChI Key |
JVHYPOCGEUXKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N=C2)C#N)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















